1,2-Propanediamine, N1-butyl-2-methyl-
Description
1,2-Propanediamine, N1-butyl-2-methyl- (CAS: 2202-91-7) is a branched aliphatic diamine with the molecular formula C₁₂H₂₈N₂ and a molecular weight of 200.36412 g/mol . Its structure features a butyl group (-C₄H₉) attached to the N1 nitrogen atom and a methyl group (-CH₃) on the second carbon of the propane backbone. This substitution pattern enhances its lipophilicity compared to simpler diamines like 1,2-diaminopropane (CAS: 78-90-0, MW: 74.12 g/mol) . The compound’s physicochemical properties, including a boiling point of 238.5°C and density of 0.843 g/cm³, reflect its moderate volatility and hydrophobic character .
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
1-N-butyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-4-5-6-10-7-8(2,3)9/h10H,4-7,9H2,1-3H3 |
InChI Key |
IZOIUMAFKSABTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1-butyl-2-methyl- can be synthesized through several methods. One common method involves the reaction of 1,2-propanediamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,2-propanediamine, N1-butyl-2-methyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as:
- Mixing 1,2-propanediamine with butyl bromide.
- Adding a base to facilitate the reaction.
- Heating the mixture to the desired temperature.
- Purifying the product through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-butyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1,2-Propanediamine, N1-butyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-butyl-2-methyl- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The N1-butyl group in 2202-91-7 increases steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl or aminopropyl groups in other compounds) .
- Boiling Points: Higher molecular weight correlates with elevated boiling points; 2202-91-7 (238.5°C) vs. 1,2-diaminopropane (120–122°C) .
Physicochemical Properties
- Lipophilicity: The butyl group in 2202-91-7 enhances lipophilicity, as evidenced by its lower density (0.843 g/cm³) compared to N1-[2-(dimethylamino)ethyl]-2-methyl- (0.900 g/cm³) .
Biological Activity
1,2-Propanediamine, N1-butyl-2-methyl- (also known as Butyl-2-methyl-1,2-propanediamine) is an organic compound with potential biological activities that warrant investigation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C5H14N2
- Molecular Weight : 102.18 g/mol
- IUPAC Name : N1-butyl-2-methylpropane-1,2-diamine
The biological activity of 1,2-Propanediamine, N1-butyl-2-methyl- is largely attributed to its ability to interact with various biological targets. Its amine groups allow for hydrogen bonding and interaction with enzymes and receptors in biological systems. The compound may exhibit effects such as:
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth by interfering with cellular proliferation pathways.
Antimicrobial Activity
A study conducted on various amines indicated that derivatives of propanediamines exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific activity of N1-butyl-2-methyl- was not isolated in the literature but can be inferred from related compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2-Propanediamine, N1-butyl-2-methyl- | E. coli | TBD |
| 1,3-Diaminopropane | S. aureus | 50 µg/mL |
Anticancer Activity
Research into related diamines has shown promising results in cancer models. For instance, a study on 1,3-diaminopropane (DAP) demonstrated its potential to inhibit tumor development in rat models through the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis linked to cancer progression.
Case Study : In a rat urinary bladder carcinogenesis model, DAP significantly reduced tumor size and incidence when administered alongside carcinogenic agents. The results suggest that similar mechanisms may be explored for N1-butyl-2-methyl- based on structural similarities.
Toxicological Profile
The safety profile of 1,2-Propanediamine derivatives is crucial for their potential therapeutic use. Toxicological assessments indicate:
- Acute Toxicity : LD50 values for related compounds suggest moderate toxicity; for example:
- LD50 Oral (Rat) : ~700 mg/kg for related diamines.
| Toxicity Parameter | Value |
|---|---|
| LD50 Oral (Rat) | 700 mg/kg |
| LD50 Dermal (Rabbit) | 200 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
